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molecular formula C7H5ClFIO B8262569 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene

1-Chloro-2-fluoro-4-iodo-5-methoxybenzene

Cat. No. B8262569
M. Wt: 286.47 g/mol
InChI Key: CNRTYHYKBJNCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158647B2

Procedure details

Silver trifluoroacetate (23.2 g, 105.0 mmol) was added to a solution of 2-chloro-1-fluoro-4-methoxy-benzene (5 g, 29.2 mmols) in chloroform (250 ml), followed by iodine (15.8 g, 62.2 mmol) in several portions. The mixture was stirred at room temperature for 2 hours and filtered through Celite. The filtrate was washed with water, brine, dried with Na2SO4, decanted, and concentrated to dryness. Silica chromatography of the crude using a gradient of ethyl acetate and hexane afforded 1-chloro-2-fluoro-4-iodo-5-methoxy-benzene (6.8 g, 81% yield). 1H NMR (500 MHz, DMSO-d6) δ 3.83 (s, 3H), 7.22 (d, 1H), 7.88 (d, 1H).
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Silver trifluoroacetate
Quantity
23.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[F:10].[I:11]I>C(Cl)(Cl)Cl.FC(F)(F)C([O-])=O.[Ag+]>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([I:11])=[CH:4][C:3]=1[F:10] |f:3.4|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC)F
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Silver trifluoroacetate
Quantity
23.2 g
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Ag+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The filtrate was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)OC)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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